

L-Moses PCAF inhibitor mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: L-Moses

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Experimental Evidence & Validation

The characterization of **L-Moses** involves several key experimental methodologies that you can employ to validate its activity and mechanism.

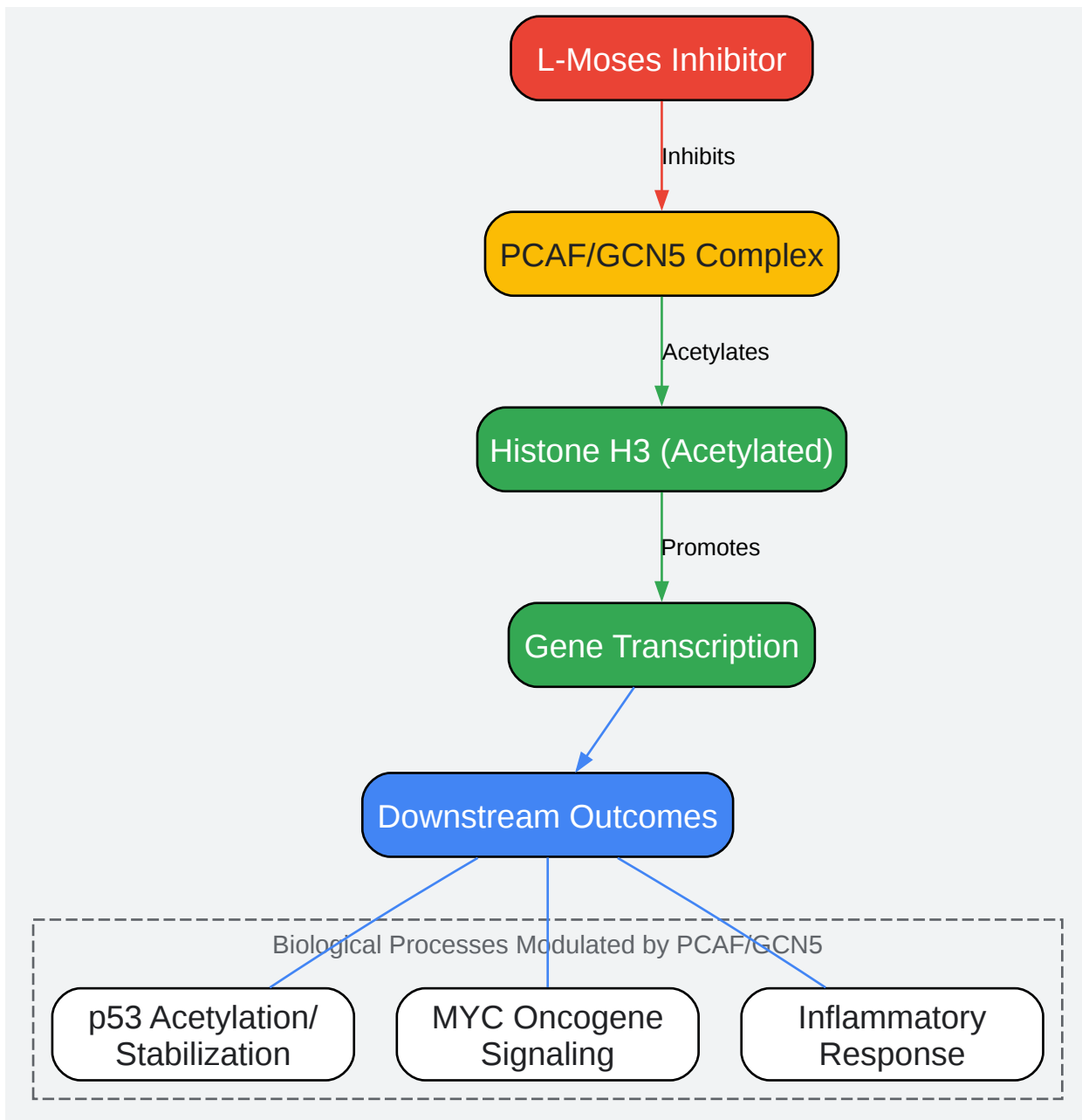
| Experiment | Protocol Summary & Key Findings |
|--|--|
| Binding Affinity (BROMOscan) | Uses a panel of immobilized bromodomains to measure interaction in a high-throughput format. Finding: L-Moses showed a K_d of 48 nM for PCAF, with no significant binding to other bromodomains [1]. |
| Isothermal Titration Calorimetry (ITC) | Directly measures heat change upon compound binding to a purified protein. Finding: Confirmed high-affinity binding ($K_d = 126$ nM) to the PCAF bromodomain construct [1]. |
| Cellular Target Engagement (NanoBRET) | A live-cell assay where the PCAF bromodomain is tagged with a NanoLuc luciferase. A fluorescent tracer binds to the bromodomain, and energy transfer (BRET) occurs. A competing inhibitor displaces the tracer, reducing the BRET signal. Finding: L-Moses efficiently displaced the tracer in cells, confirming cell permeability and target engagement [1] [2]. |
| Selectivity Profiling (Differential Scanning Fluorimetry - DSF) | Measures the thermal stabilization of a protein upon ligand binding across a panel of purified bromodomains. Finding: L-Moses caused a significant thermal shift only for PCAF and GCN5, confirming its high selectivity [1]. |

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|-----------------------|---|
| X-ray Crystallography | Co-crystallization of L-Moses with a homologous bromodomain (PfGCN5). Finding: The structure (PDB: 5TPX) rationalizes the high selectivity, showing key interactions with the acetyl-lysine binding pocket [3] [2]. |

Research Applications & Brobiological Context

L-Moses is a vital tool for probing the biological functions of PCAF and GCN5. These acetyltransferases are part of large multiprotein complexes like SAGA and ATAC, which regulate gene expression by acetylating histones and other proteins, such as the tumor suppressor p53 [3] [4].

The following diagram illustrates the mechanistic role of PCAF/GCN5 and how **L-Moses** modulates it, connecting to downstream biological outcomes explored with this probe.



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*Figure 1: **L-Moses** inhibits the PCAF/GCN5 bromodomain, preventing its recruitment to acetylated histones and modulating downstream transcription.*

Using **L-Moses**, researchers have linked PCAF/GCN5 activity to several critical pathways:

- **p53 Pathway:** Recruitment of PCAF/GCN5 to p53 via tools like AceTAG induces distinct acetylation (e.g., K320), enhancing p53 stability and transcriptional activity [3].

- **MYC Signaling:** GCN5 acetylates the oncoprotein MYC, stabilizing it and creating a feed-forward loop that drives cancer cell proliferation [4].
- **Inflammatory Response:** PCAF regulates inflammatory molecules (e.g., ICAM-1, VCAM-1) through histone acetylation (e.g., H3K18ac), a mechanism implicated in renal diseases [5].

Key Considerations for Using L-Moses

- **Cellular Potency vs. In Vitro Activity:** While highly potent in biochemical assays, **L-Moses'** cellular activity in a NanoBRET assay was demonstrated at 5 μM , and its efficacy against the full-length protein may be in the low micromolar range [1].
- **Control Compound:** Always use the inactive enantiomer, **D-45**, presented in the original paper as a negative control to confirm that observed effects are due to specific target engagement [1].
- **Target Redundancy:** **L-Moses** inhibits both PCAF and the highly homologous GCN5, making it difficult to distinguish the specific functions of each paralog in experimental systems [1] [4].

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